4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[3-(fluoromethyl)azetidin-1-yl]-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12FNO3/c9-3-6-4-10(5-6)7(11)1-2-8(12)13/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICUXAAKDMBYQON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12FNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid plays a significant role in biochemical reactions, particularly those involving enzyme interactions. This compound is known to interact with several enzymes, including serine hydrolases and monoacylglycerol lipase (MAGL). The interaction with MAGL is particularly noteworthy as it inhibits the enzyme’s activity, leading to an increase in the levels of 2-arachidonoylglycerol (2-AG), an endogenous agonist of cannabinoid receptors CB1 and CB2. These interactions highlight the compound’s potential in modulating biochemical pathways related to lipid metabolism and signaling.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of MAGL by this compound leads to elevated levels of 2-AG, which in turn activates CB1 and CB2 receptors. This activation can result in various cellular responses, including changes in neurotransmitter release, modulation of pain perception, and alterations in inflammatory responses. Additionally, the compound’s impact on gene expression and cellular metabolism further underscores its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound acts as a reversible and selective inhibitor of MAGL, competing with the enzyme’s natural substrate, 2-AG. By inhibiting MAGL, the compound prevents the degradation of 2-AG, leading to its accumulation and subsequent activation of cannabinoid receptors. This mechanism of action highlights the compound’s potential in modulating endocannabinoid signaling pathways, which are implicated in various physiological processes, including pain, mood, and appetite regulation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over timeStudies have shown that the compound’s inhibitory effects on MAGL can persist for several hours, leading to sustained elevation of 2-AG levels. The compound’s degradation and potential long-term impacts on cellular processes remain areas of active research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits MAGL without causing significant adverse effects. At higher doses, the compound may induce toxic effects, including alterations in synaptic function and changes in electroencephalogram (EEG) patterns. These findings highlight the importance of dosage optimization in potential therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to lipid metabolism. The compound interacts with enzymes such as MAGL, which plays a crucial role in the degradation of 2-AG. By inhibiting MAGL, the compound affects the metabolic flux of 2-AG and other related metabolites, leading to changes in their levels and subsequent physiological effects. The involvement of this compound in these metabolic pathways underscores its potential as a modulator of lipid signaling and metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. The compound’s lipophilic nature facilitates its diffusion across cell membranes, allowing it to reach intracellular targets such as MAGL. Additionally, the compound’s distribution within tissues is determined by factors such as blood-brain barrier permeability and tissue-specific expression of transporters. These characteristics are crucial for understanding the compound’s pharmacokinetics and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzyme, MAGL. The compound’s localization is influenced by its lipophilicity and the presence of targeting signals that direct it to specific cellular compartments. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Biological Activity
4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid is a fluorinated azetidine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its reactivity and selectivity in various biological contexts. The following sections provide a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analyses with similar compounds.
The compound has the following molecular structure:
- Molecular Formula : C8H12FNO3
- Molecular Weight : 175.2 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The fluorinated azetidine ring enhances the compound's reactivity, allowing it to participate in various chemical reactions that can influence cellular pathways.
Key mechanisms include:
- Inhibition of Enzymatic Activity : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways, which may lead to altered cell proliferation and apoptosis.
- Antimicrobial Properties : Preliminary studies suggest that derivatives of azetidine compounds exhibit significant antibacterial activity against pathogens such as Escherichia coli and Pseudomonas aeruginosa .
Biological Activity Data
A summary of biological activities associated with this compound is presented in the table below:
Case Studies
- Antimicrobial Activity : A study focusing on azetidine derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial properties against gram-negative bacteria, highlighting their potential as therapeutic agents in infectious diseases .
- Cancer Research : Research into azetidinone derivatives has indicated their ability to inhibit proliferation and induce apoptosis in various cancer cell lines, including MCF-7 and HT-29 cells. This suggests that the compound may have applications in cancer therapy .
- Cytokine Release Syndrome (CRS) : A patent describes methods for using compounds like this compound to treat or prevent CRS, indicating its potential role in modulating immune responses during inflammatory conditions .
Comparative Analysis
When compared to other fluorinated azetidine derivatives, this compound stands out due to its unique combination of functional groups that enhance its biological activity.
Comparison Table
| Compound | Molecular Weight | Biological Activity |
|---|---|---|
| This compound | 175.2 g/mol | Antibacterial, anticancer |
| 2-(3-(Fluoromethyl)azetidin-1-yl)butanoic acid | 175.2 g/mol | Antimicrobial properties |
| Azetidine derivatives with methoxy groups | Varies | Anticancer activity |
Scientific Research Applications
Biochemical Properties and Mechanism of Action
The compound exhibits notable biochemical properties due to its interaction with various enzymes. One of its primary mechanisms involves the inhibition of monoacylglycerol lipase (MAGL), an enzyme that regulates the levels of endocannabinoids, particularly 2-arachidonoylglycerol (2-AG). By inhibiting MAGL, this compound increases the availability of 2-AG, which can activate cannabinoid receptors CB1 and CB2, potentially influencing pain modulation and neuroprotection.
Table 1: Key Biochemical Interactions
| Target Enzyme | Effect | Biological Implication |
|---|---|---|
| Monoacylglycerol Lipase (MAGL) | Inhibition | Increased 2-AG levels; potential analgesic effects |
| Serine Hydrolases | Interaction | Modulation of lipid metabolism |
Anticancer Research
Research has indicated potential anticancer properties associated with compounds similar to 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid. The structural analogs have been tested against various cancer cell lines. For instance, compounds derived from similar scaffolds have shown significant inhibitory effects on leukemia and central nervous system cancer cell lines . This suggests that further exploration of this compound could yield valuable insights into its efficacy as an anticancer agent.
Synthesis and Derivative Development
The synthesis of this compound is crucial for its applications in research. The compound can be synthesized through various methods that incorporate fluorinated carboxylic acids and azetidine derivatives. The unique properties imparted by the fluorine atom enhance the compound's reactivity and biological interactions, making it a candidate for further derivative development aimed at improving therapeutic efficacy.
Table 2: Synthesis Overview
| Synthesis Method | Key Reagents | Yield |
|---|---|---|
| Fluorination of Azetidine | Fluoromethylating agents | Variable |
| Carboxylic Acid Formation | Carboxylic acid derivatives | High |
Potential Therapeutic Applications
The unique properties of this compound suggest several therapeutic applications:
- Pain Management: Due to its ability to modulate endocannabinoid levels.
- Antitumor Activity: As indicated by preliminary studies on structural analogs.
- Neurological Disorders: Potential use in conditions influenced by endocannabinoid signaling.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid, highlighting differences in substituents, molecular properties, and reported applications:
Key Comparative Insights
Bioactivity Profiles: The dibenzoazocine derivative (CAS 1619908-20-1) is structurally distinct due to its fused aromatic system, which may confer affinity for neurological targets . In contrast, the adamantyl derivative (S1) exhibits anti-inflammatory activity, likely due to its bulky hydrophobic group enhancing membrane penetration . The fluoromethyl azetidine analog lacks direct biological data in the provided evidence. However, its fluorinated azetidine core may offer advantages in metabolic stability over non-fluorinated analogs like the tert-butoxycarbonyl piperazine derivative (CAS 288851-44-5), which is primarily a synthetic intermediate .
Synthetic Accessibility: The synthesis of 4-oxobutanoic acid derivatives often involves condensation reactions. For example, the indazole analog (CAS 902937-57-9) is synthesized via nucleophilic substitution, whereas the hydroxyphenylamino derivative (CAS 1374537-22-0) uses mercaptoacetic acid in a thiazolidinone-forming reaction .
Physicochemical Properties :
- The fluoromethyl group in the target compound may reduce basicity compared to piperazine-containing analogs (e.g., CAS 1374537-22-0, pKa ~4.68) .
- Molecular weight ranges from 232.24 (indazole analog) to 400.43 (piperazine-hydroxyphenyl derivative), suggesting the fluoromethyl azetidine analog (estimated MW ~245.25) occupies a mid-range position, balancing size and bioavailability.
Preparation Methods
Typical Reaction Conditions and Reagents
Research Findings and Yield Data
The use of chiral N-tert-butanesulfinyl imines in azetidine synthesis provides high enantioselectivity and good yields (typically 70–85%) for aziridine intermediates, which can be converted to azetidines with fluoromethyl substituents.
Grignard addition to acid chlorides or Weinreb amides to form ketone intermediates generally proceeds with yields around 60–80%, depending on the nature of the fluoromethyl Grignard reagent and reaction conditions.
Subsequent acylation steps to install the 4-oxobutanoic acid moiety typically achieve yields of 65–90%, with purity enhanced by recrystallization or chromatographic methods.
Summary Table of Preparation Routes
| Method | Key Intermediate | Advantages | Limitations |
|---|---|---|---|
| Chiral N-tert-butanesulfinyl imine cascade | Aziridine intermediate | High stereoselectivity, modular | Requires low temperatures, multiple steps |
| Grignard addition to acid chloride/Weinreb amide | Ketone intermediate | Straightforward, scalable | Sensitive to moisture, reagent handling |
| Friedel–Crafts type acylation analog | Acylated azetidine | Established methodology | Limited direct application to fluoromethyl azetidines |
| Amide bond formation with acid chloride | Final acid derivative | Efficient coupling | Requires activated acid derivatives |
Q & A
Basic Research Questions
Q. What are the key strategies for optimizing the synthesis yield of 4-(3-(Fluoromethyl)azetidin-1-yl)-4-oxobutanoic acid?
- Methodological Answer : Synthesis typically involves multi-step reactions, including coupling of the azetidine ring with fluoromethyl groups and subsequent oxidation to form the oxobutanoic acid moiety. Key strategies include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency during azetidine fluoromethylation .
- Catalyst optimization : Palladium or copper catalysts improve coupling reactions in heterocyclic systems .
- Reaction monitoring : Use HPLC to track intermediates and ensure stepwise completion (≥95% purity thresholds recommended) .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Methodological Answer : A combination of spectroscopic and chromatographic techniques is critical:
- NMR spectroscopy : H and C NMR identify fluoromethyl protons (δ ~4.5 ppm) and ketone/acid carbonyl signals (δ ~170-210 ppm) .
- Mass spectrometry (MS) : High-resolution MS validates molecular weight (expected: ~245 g/mol) and detects impurities via isotopic patterns .
- IR spectroscopy : Confirm C=O stretches (~1700 cm) and carboxylic acid O-H bonds (~2500-3000 cm) .
Q. What preliminary assays are recommended to screen for biological activity?
- Methodological Answer : Start with target-agnostic assays:
- Cytotoxicity screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
- Enzyme inhibition : Test against kinases (e.g., PI3K) due to structural similarity to known inhibitors .
- Solubility profiling : Measure logP and polar surface area (PSA) to predict membrane permeability .
Advanced Research Questions
Q. How should researchers resolve contradictions in NMR data for this compound?
- Methodological Answer : Discrepancies (e.g., unexpected splitting or shifts) may arise from:
- Dynamic stereochemistry : Use variable-temperature NMR to detect conformational changes in the azetidine ring .
- Impurity interference : Compare HPLC retention times with synthetic intermediates to identify unreacted starting materials .
- Solvent effects : Re-run NMR in deuterated DMSO or CDCl to assess hydrogen bonding impacts .
Q. What computational approaches are effective for studying structure-activity relationships (SAR)?
- Methodological Answer : Combine in silico tools with experimental
- Docking simulations : Model interactions with PI3K or other targets using AutoDock Vina, focusing on fluoromethyl-azetidine hydrogen bonding .
- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine vs. methyl groups) with biological activity using Gaussian or MOE .
- MD simulations : Simulate stability of the oxobutanoic acid moiety in aqueous environments to refine solubility predictions .
Q. How can researchers design a probe for target identification in cellular pathways?
- Methodological Answer :
- Photoaffinity labeling : Incorporate a diazirine group into the fluoromethyl moiety for covalent binding to cellular targets .
- Click chemistry : Attach alkyne tags to the azetidine nitrogen for subsequent bioconjugation with fluorescent reporters .
- Pulldown assays : Use streptavidin beads with biotinylated derivatives to isolate interacting proteins for LC-MS/MS identification .
Q. What strategies mitigate toxicity in in vivo studies while retaining efficacy?
- Methodological Answer :
- Prodrug modification : Esterify the carboxylic acid group to improve bioavailability and reduce gastrointestinal irritation .
- Dose optimization : Conduct pharmacokinetic studies (C, AUC) in rodent models to balance efficacy and toxicity .
- Metabolite profiling : Use LC-MS to identify and eliminate toxic metabolites (e.g., fluoromethyl oxidation products) .
Data Analysis and Experimental Design
Q. How should researchers validate contradictory bioactivity results across cell lines?
- Methodological Answer :
- Dose-response curves : Replicate assays with 8-point dilution series to confirm IC consistency .
- Pathway analysis : Use RNA-seq or phosphoproteomics to identify cell-line-specific signaling cascades (e.g., PI3K-Akt vs. MAPK) .
- Negative controls : Include structurally related but inactive analogs (e.g., non-fluorinated derivatives) to confirm target specificity .
Q. What statistical models are appropriate for SAR datasets with high variability?
- Methodological Answer :
- Multivariate analysis : Apply PCA to reduce dimensionality and identify dominant structural contributors (e.g., fluoromethyl vs. azetidine) .
- Bayesian modeling : Use probabilistic frameworks to account for outliers in inhibition assays .
- Bootstrap resampling : Estimate confidence intervals for QSAR predictions to prioritize synthetic targets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
